Bcl-lzh-4 -

Bcl-lzh-4

Catalog Number: EVT-10887151
CAS Number:
Molecular Formula: C37H30N4O3S
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Bcl-lzh-4 involves several chemical reactions and methodologies. Notably, it can be synthesized through multi-step processes that include the formation of key intermediates such as dihydropyrimidine derivatives. One common method involves the use of thiazolo[3,2-a]pyrimidinone cores, which can be modified through various substitutions to yield different derivatives, including Bcl-lzh-4 .

The synthetic pathway typically follows these steps:

  1. Formation of Dihydropyrimidine Derivatives: Initial reactions create a core structure that serves as a scaffold.
  2. Substitution Reactions: Various substituents are introduced to enhance biological activity and selectivity towards Bcl-2 family proteins.
  3. Purification and Characterization: The final products are purified using techniques such as chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm their structures.
Molecular Structure Analysis

Structure and Data

Bcl-lzh-4 features a complex molecular structure characterized by specific functional groups that contribute to its binding affinity with Bcl-2 family proteins. The precise three-dimensional conformation is crucial for its interaction with target proteins, particularly in inhibiting their anti-apoptotic functions.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.31 g/mol
  • Key Functional Groups: The presence of thiazole and pyrimidine rings enhances its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Bcl-lzh-4 undergoes several chemical reactions that are significant for its biological activity:

  1. Binding Interactions: The compound interacts with specific residues in the BH4 domain of Bcl-2 family proteins through hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: It effectively inhibits protein-protein interactions between anti-apoptotic proteins and pro-apoptotic BH3-only peptides, thereby promoting apoptosis in cancer cells.

These interactions can be elucidated through molecular docking studies and kinetic assays that measure binding affinities .

Mechanism of Action

Process and Data

The mechanism of action for Bcl-lzh-4 involves several critical steps:

  1. Binding to the BH4 Domain: The compound binds to the BH4 domain of Bcl-2 family proteins, disrupting their normal function.
  2. Disruption of Anti-Apoptotic Signals: By inhibiting the interactions between pro-apoptotic and anti-apoptotic proteins, Bcl-lzh-4 promotes cell death pathways.
  3. Induction of Apoptosis: Ultimately, this leads to increased apoptosis in cancer cells that rely on these anti-apoptotic signals for survival.

Data from studies indicate that compounds similar to Bcl-lzh-4 exhibit significant binding affinities, often measured in kcal/mol, which correlate with their efficacy in inducing apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bcl-lzh-4 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but is typically reported around 120–130 °C.

These properties are essential for determining suitable conditions for storage and application in laboratory settings.

Applications

Scientific Uses

Bcl-lzh-4 has significant applications in scientific research, particularly in cancer biology:

  1. Cancer Therapeutics: It serves as a potential lead compound for developing new cancer therapies aimed at overcoming resistance to apoptosis.
  2. Research Tool: Used in studies investigating the mechanisms of apoptosis and the role of Bcl-2 family proteins in cancer progression.
  3. Drug Design: Its structure provides a template for synthesizing new derivatives with enhanced efficacy against various cancer types.
Introduction to BCL-2/Bcl-xL Inhibition in Cancer Therapeutics

Role of B-cell Lymphoma 2/B-cell Lymphoma Extra Large Proteins in Apoptotic Regulation and Oncogenesis

B-cell Lymphoma 2 family proteins orchestrate mitochondrial apoptosis through conserved B-cell Lymphoma 2 Homology (BH) domains. Anti-apoptotic members, including B-cell Lymphoma 2, B-cell Lymphoma Extra Large, and Myeloid Cell Leukemia 1, possess four BH domains (BH1-BH4) and sequester pro-apoptotic effectors B-cell Lymphoma 2 Associated X protein and B-cell Lymphoma 2 Antagonist Killer to preserve mitochondrial outer membrane integrity. Conversely, pro-apoptotic BH3-only proteins (e.g., B-cell Lymphoma 2 Interacting Mediator of Cell Death, p53 Upregulated Modulator of Apoptosis) neutralize anti-apoptotic proteins or directly activate B-cell Lymphoma 2 Associated X protein/B-cell Lymphoma 2 Antagonist Killer, triggering mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation [2] [5].

Table 1: B-cell Lymphoma 2 Protein Family Classification and Functional Domains

SubfamilyRepresentative MembersBH DomainsMolecular WeightPrimary Function
Anti-apoptoticB-cell Lymphoma 2BH1-BH426 kDaSequester pro-apoptotic proteins
B-cell Lymphoma Extra LargeBH1-BH430 kDaBlock B-cell Lymphoma 2 Associated X protein activation
Myeloid Cell Leukemia 1BH1-BH337 kDaBind pro-apoptotic BH3-only proteins
Pro-apoptotic effectorsB-cell Lymphoma 2 Associated X proteinBH1-BH321 kDaMitochondrial pore formation
B-cell Lymphoma 2 Antagonist KillerBH1-BH323 kDaOligomerization at mitochondria
BH3-only proteinsB-cell Lymphoma 2 Interacting Mediator of Cell DeathBH325 kDaActivator of effectors
p53 Upregulated Modulator of ApoptosisBH326 kDaB-cell Lymphoma 2/B-cell Lymphoma Extra Large neutralization

Oncogenesis exploits this regulatory network through multiple mechanisms:

  • Overexpression of Anti-Apoptotic Proteins: Malignant cells frequently exhibit amplified B-cell Lymphoma 2 or B-cell Lymphoma Extra Large expression, creating an apoptotic blockade. In hepatocellular carcinoma, inflammatory microenvironments and chronic viral infections (e.g., Hepatitis B Virus) induce B-cell Lymphoma 2 transcription via Nuclear Factor Kappa B activation, conferring survival advantages to hepatocytes amidst genotoxic stress [4] [8].
  • Diminished Pro-Apoptotic Activity: Loss-of-function mutations or epigenetic silencing of BH3-only proteins (e.g., p53 Upregulated Modulator of Apoptosis) occur in solid tumors, further disrupting apoptotic competence [5].
  • Therapeutic Resistance: Anti-apoptotic proteins buffer cancer cells against chemotherapy-induced stress. Elevated Myeloid Cell Leukemia 1 or B-cell Lymphoma Extra Large expression correlates with platinum resistance in small-cell lung cancer by sequestering activated BH3-only proteins unleashed by genotoxic damage [2] [6].

Rationale for Targeting B-cell Lymphoma 2/B-cell Lymphoma Extra Large in Small-Cell Lung Cancer and Hepatocellular Carcinoma

Small-Cell Lung Cancer Biology: Small-cell lung cancer exhibits nearly universal functional inactivation of Tumor Protein 53 and Retinoblastoma Protein 1, creating dependency on B-cell Lymphoma 2/B-cell Lymphoma Extra Large for survival. Preclinical models demonstrate "primed-to-die" status wherein malignant cells harbor high levels of pre-bound B-cell Lymphoma 2 Interacting Mediator of Cell Death and p53 Upregulated Modulator of Apoptosis, rendering them acutely vulnerable to B-cell Lymphoma 2/B-cell Lymphoma Extra Large inhibition [3] [6]. Genetic ablation of B-cell Lymphoma 2 or B-cell Lymphoma Extra Large induces regression in small-cell lung cancer xenografts, validating these targets. Furthermore, small-cell lung cancer subtypes co-expressing B-cell Lymphoma 2 and B-cell Lymphoma Extra Large show synergistic lethality upon dual inhibition, circumventing monotherapy resistance [6].

Hepatocellular Carcinoma Pathogenesis: Hepatocellular carcinoma develops predominantly in cirrhotic livers characterized by chronic inflammation, oxidative stress, and dysregulated proliferation. The B-cell Lymphoma 2 family modulates several hepatocellular carcinoma-relevant pathways:

  • Wingless/Integrated Signaling: Activating mutations in Catenin Beta 1 (exon 3) occur in 20-40% of hepatocellular carcinoma cases, upregulating B-cell Lymphoma Extra Large transcription and fostering chemoresistance [10].
  • p53 Dysfunction: Hepatitis B Virus integration or aflatoxin B1 exposure induces Tumor Protein 53 mutations, impairing p53 Upregulated Modulator of Apoptosis transcription and enabling evasion of DNA damage-induced apoptosis [4].
  • Microenvironmental Stress: Hepatic stellate cells secrete interleukin 6 and Hepatocyte Growth Factor in fibrotic niches, inducing B-cell Lymphoma Extra Large via Janus Kinase-Signal Transducer and Activator of Transcription signaling in premalignant hepatocytes [4] [10].

Table 2: Molecular Drivers of B-cell Lymphoma 2/B-cell Lymphoma Extra Large Dependence in Target Cancers

Cancer TypeKey Genomic AlterationsSurvival Pathway ActivationTherapeutic Vulnerability
Small-Cell Lung CancerTumor Protein 53 mutation (90%)Constitutive B-cell Lymphoma 2 Interacting Mediator of Cell Death expressionB-cell Lymphoma 2/B-cell Lymphoma Extra Large co-dependency
Retinoblastoma Protein 1 loss (100%)Elevated B-cell Lymphoma 2/B-cell Lymphoma Extra Large"Primed-to-die" phenotype
Hepatocellular CarcinomaCatenin Beta 1 mutation (30%)Wingless/Integrated-B-cell Lymphoma Extra Large axisB-cell Lymphoma Extra Large addiction
Hepatitis B Virus integrationNuclear Factor Kappa B-B-cell Lymphoma 2 inductionB-cell Lymphoma 2 inhibition

Bcl-lzh-4 addresses limitations of earlier inhibitors: Venetoclax (B-cell Lymphoma 2-selective) shows limited efficacy in solid tumors expressing B-cell Lymphoma Extra Large, while navitoclax (B-cell Lymphoma 2/B-cell Lymphoma Extra Large inhibitor) causes dose-limiting thrombocytopenia via platelet B-cell Lymphoma Extra Large inhibition. Bcl-lzh-4’s structure enables potent dual targeting with potentially reduced off-tissue toxicity [6] [8].

Properties

Product Name

Bcl-lzh-4

IUPAC Name

(2Z)-2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Molecular Formula

C37H30N4O3S

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C37H30N4O3S/c1-24-33(35(42)39-28-13-7-4-8-14-28)34(26-17-19-29(44-2)20-18-26)41-36(43)32(45-37(41)38-24)21-27-23-40(22-25-11-5-3-6-12-25)31-16-10-9-15-30(27)31/h3-21,23,34H,22H2,1-2H3,(H,39,42)/b32-21-

InChI Key

SRLVTMSBRCMODY-QXPFVDMISA-N

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.